

# "2-Methyl-3-nitroimidazo[1,2-a]pyridine" chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Methyl-3-nitroimidazo[1,2-a]pyridine

**Cat. No.:** B1337626

[Get Quote](#)

An In-depth Technical Guide to **2-Methyl-3-nitroimidazo[1,2-a]pyridine**

## Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-bridged heterocyclic system that serves as a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, leading to the development of several commercially successful drugs. Notable examples include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent)[1][2]. The versatility of this scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile.

This technical guide focuses on a specific derivative, **2-Methyl-3-nitroimidazo[1,2-a]pyridine**. It provides a comprehensive overview of its chemical identity, synthesis, and the biological potential of the broader class of nitro-substituted imidazo[1,2-a]pyridines. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows to support further investigation and application.

## Chemical Structure and Properties

The fundamental characteristics of **2-Methyl-3-nitroimidazo[1,2-a]pyridine** are essential for its application in research and development.

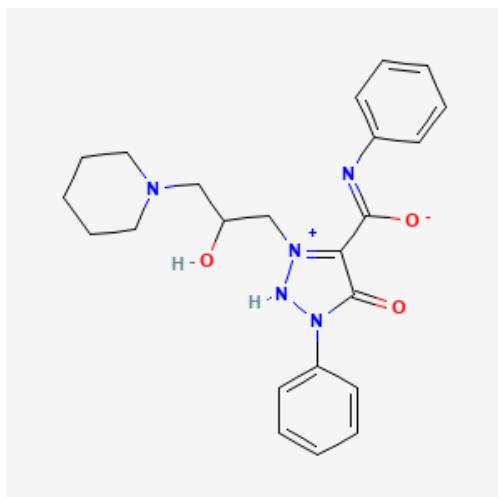
## IUPAC Name and Chemical Identifiers

The formal nomenclature and registry numbers provide a unique identity for this compound.

- IUPAC Name: **2-Methyl-3-nitroimidazo[1,2-a]pyridine**
- CAS Number: 34165-09-8[3][4]
- Molecular Formula: C<sub>8</sub>H<sub>7</sub>N<sub>3</sub>O<sub>2</sub>[3]
- Molecular Weight: 177.16 g/mol [3]

## Chemical Structure

The structure consists of a fused imidazole and pyridine ring system. A methyl group is substituted at position 2 of the imidazo ring, and a nitro group is at position 3.



**Figure 1.** Chemical structure of **2-Methyl-3-nitroimidazo[1,2-a]pyridine**.

## Physicochemical Properties

The key physicochemical properties are summarized below. These values are crucial for experimental design, including solvent selection and dosage calculations.

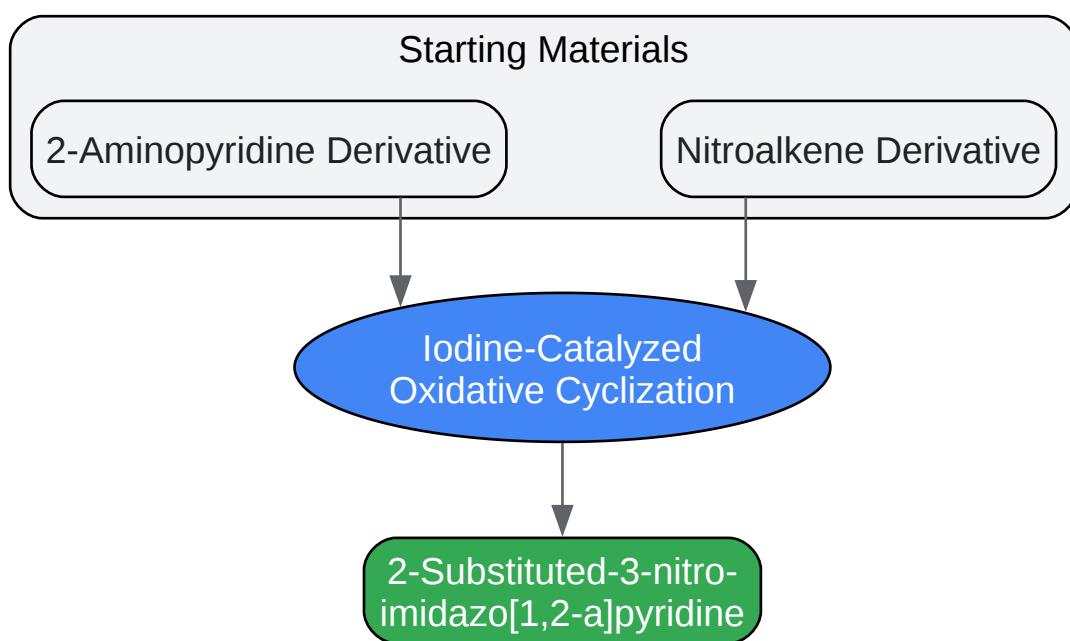
Property	Value	Source
CAS Number	34165-09-8	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	[3]
Molecular Weight	177.16 g/mol	[3]
Purity	97% (Typical)	[5]
Storage Conditions	Sealed in dry, 2-8°C	[5]

## Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, with the condensation of 2-aminopyridines with other reagents being a common strategy.

## General Synthesis Pathway

A prevalent method for synthesizing 3-nitroimidazo[1,2-a]pyridines involves the intermolecular oxidative cyclization of 2-aminopyridines with nitroalkenes.[6] This reaction is often catalyzed by iodine with an oxidant like aqueous hydrogen peroxide, representing an environmentally friendly approach.[6] The process begins with a Michael addition of the 2-aminopyridine to the nitroalkene, followed by cyclization to form the fused heterocyclic ring system.



[Click to download full resolution via product page](#)

General synthesis workflow for 3-nitroimidazo[1,2-a]pyridines.

## Characterization

Synthesized imidazo[1,2-a]pyridine derivatives are typically characterized using standard analytical techniques. These include elemental analysis and  $^1\text{H}$  NMR spectroscopy to confirm the chemical structure and purity of the final compounds.<sup>[7]</sup>

## Biological Activity of the Imidazo[1,2-a]pyridine Scaffold

While specific biological data for **2-methyl-3-nitroimidazo[1,2-a]pyridine** is not extensively documented in the provided results, the broader imidazo[1,2-a]pyridine class, including nitro-substituted analogues, has demonstrated significant potential in anticancer and antituberculosis research.

## Anticancer Activity of Related Compounds

A study on a series of 3-aminoimidazo[1,2-a]pyridine compounds revealed potent cytotoxic activity against several cancer cell lines.<sup>[8][9]</sup> One compound in the series, featuring a nitro group on a phenyl ring at the C-2 position and a p-chlorophenyl ring at the C-3 position (Compound 12), showed particularly high inhibitory activity against the HT-29 colon cancer cell line.<sup>[8][9]</sup>

Compound Analogue	Cell Line	$\text{IC}_{50}$ ( $\mu\text{M}$ )
Compound 12 <sup>1</sup>	HT-29 (Colon)	$4.15 \pm 2.93$
MCF-7 (Breast)		$30.88 \pm 14.44$
B16F10 (Melanoma)		$64.81 \pm 15.78$

<sup>1</sup>Analogue with a nitro group at C-2 phenyl and p-chlorophenyl at C-3.<sup>[8][9]</sup>

## Antituberculosis Activity

The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold, with several derivatives showing potent activity against *Mycobacterium tuberculosis* (Mtb), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[10][11] Specifically, a class of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent potency.[12]

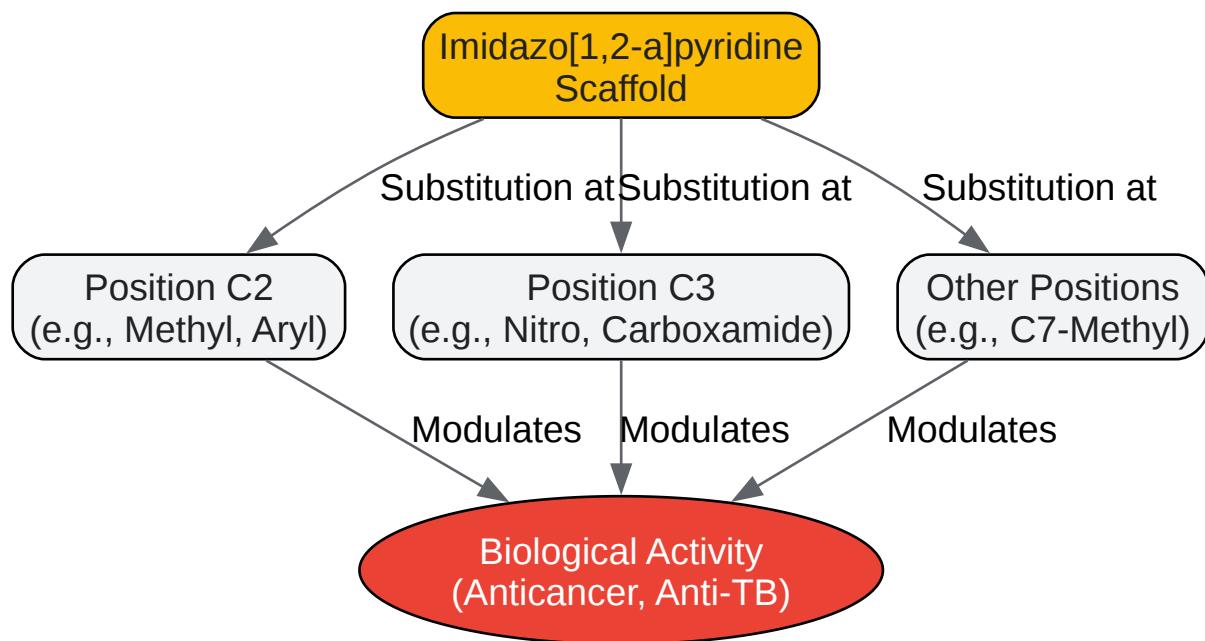
Compound Class	Mtb Strain	MIC <sub>90</sub> (μM)
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides	Various Mtb strains	≤1 μM
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides	Drug-Sensitive Mtb	0.069–0.174

*Data from related imidazo[1,2-a]pyridine classes.[11][12]*

These findings suggest that the core scaffold is a viable starting point for developing novel antituberculosis agents and that substitutions at positions 2, 3, and 7 are critical for activity.

## Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, a preliminary structure-activity relationship can be inferred. The activity of these compounds is highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine core.



[Click to download full resolution via product page](#)

Key positions for substitution on the imidazo[1,2-a]pyridine core.

## Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and biological evaluation of compounds related to **2-Methyl-3-nitroimidazo[1,2-a]pyridine**.

### Protocol: Synthesis of 3-Nitroimidazo[1,2-a]pyridines

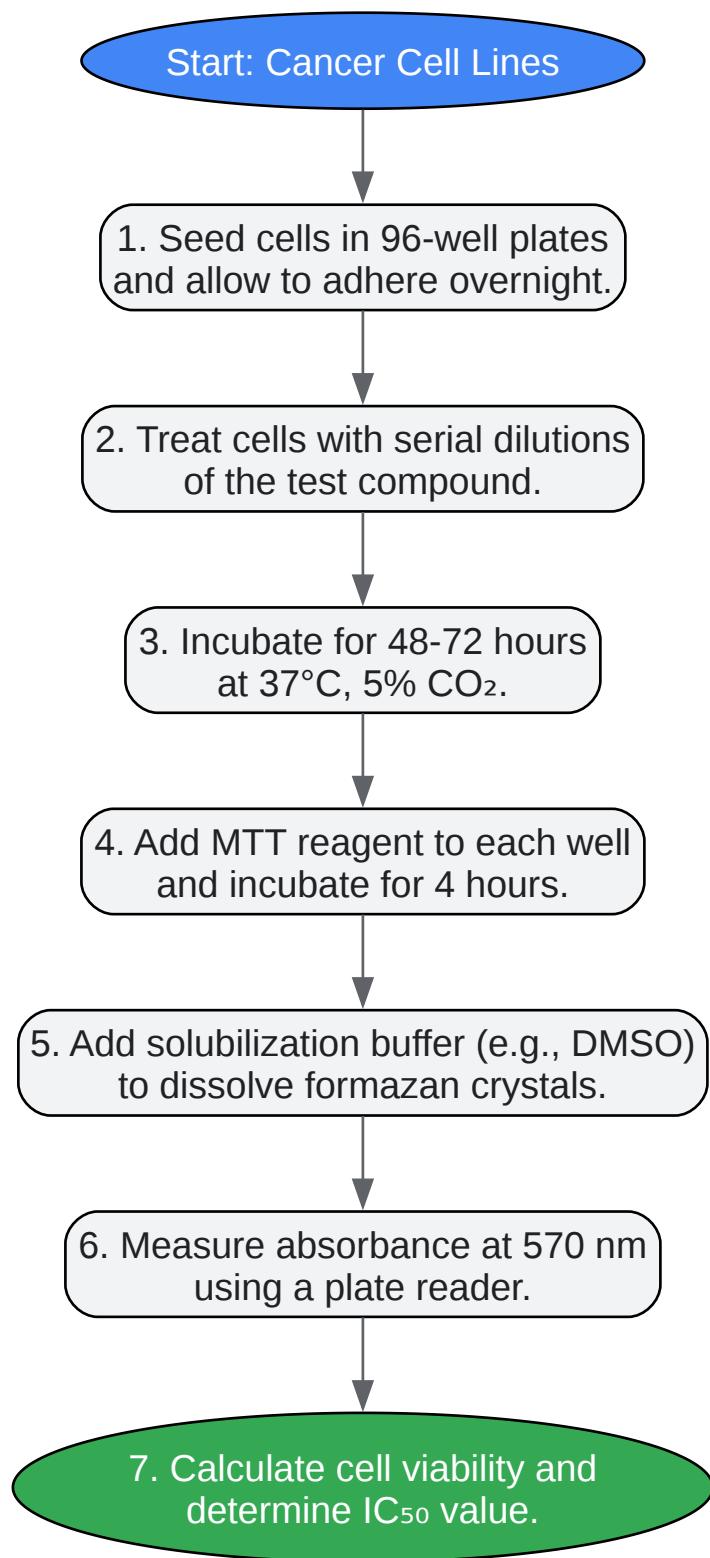
This protocol is a generalized procedure based on the iodine-catalyzed oxidative cyclization of 2-aminopyridines and nitroalkenes.<sup>[6]</sup>

- **Reaction Setup:** To a solution of the 2-aminopyridine derivative (1.0 mmol) and the nitroalkene derivative (1.2 mmol) in a suitable solvent (e.g., ethanol), add iodine ( $I_2$ ) (0.2 mmol) as a catalyst.
- **Oxidant Addition:** Add aqueous hydrogen peroxide ( $H_2O_2$ ) (30%, 2.0 mmol) dropwise to the mixture while stirring at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

- Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
- Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-nitroimidazo[1,2-a]pyridine derivative.
- Characterization: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines, as inferred from related studies.[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Workflow for a standard in vitro MTT cytotoxicity assay.

## Conclusion

**2-Methyl-3-nitroimidazo[1,2-a]pyridine** belongs to a class of heterocyclic compounds with significant therapeutic potential. While this specific molecule requires further investigation, the broader imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, yielding potent anticancer and antituberculosis agents. The synthetic accessibility of this scaffold, coupled with the demonstrated impact of substitutions at the C2, C3, and C7 positions, provides a robust framework for future drug discovery efforts. Further research should focus on elucidating the specific biological targets and mechanisms of action for nitro-substituted derivatives to fully harness their potential in developing next-generation therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-METHYL-3-NITROIMIDAZO[1,2-A]PYRIDINE | 34165-09-8 [chemicalbook.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-a]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]

- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Methyl-3-nitroimidazo[1,2-a]pyridine" chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337626#2-methyl-3-nitroimidazo-1-2-a-pyridine-chemical-structure-and-iupac-name]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)